One study describes the synthesis of a related compound, 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092) [], which utilizes 2-(1-Aminocyclobutyl)benzonitrile as a starting material. While the specific synthesis of the core structure isn't provided, the study mentions optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine chemical series. This suggests that established synthetic methods for this class of compounds likely serve as a basis for synthesizing 2-(1-Aminocyclobutyl)benzonitrile.
In the context of ARQ 092 [], the co-crystal structure bound to full-length AKT1 confirmed the allosteric mode of inhibition. This structure highlights the role of the cyclobutylamine moiety in binding to the target protein. The specific interactions within the binding site and the orientation of the 2-(1-Aminocyclobutyl)benzonitrile moiety contribute to the compound's potency and selectivity.
Allosteric AKT Inhibition: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's activity. In the case of ARQ 092, it binds to the AKT kinase in a region away from the ATP binding site, inhibiting the kinase activity by preventing the conformational change required for substrate binding and phosphorylation [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: